6-ethyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide
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Overview
Description
6-ethyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an ethyl group, a methoxy group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-cyanoacetamide and chloroacetonitrile in the presence of a base like triethylamine under reflux conditions in a solvent like 1,4-dioxane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-ethyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-ethyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.
Modulating Signaling Pathways: The compound may influence cellular signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile
Uniqueness
6-ethyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide stands out due to its unique combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H17N3O2 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
6-ethyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H17N3O2/c1-4-11-8-13(17-9-16-11)15(19)18-12-7-10(2)5-6-14(12)20-3/h5-9H,4H2,1-3H3,(H,18,19) |
InChI Key |
CCHCTVHNZJYAII-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=C(C=CC(=C2)C)OC |
Origin of Product |
United States |
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